Methyltrioctylammonium trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Synthesis of related trifluoromethanesulfonate compounds, such as methyl triflate, involves reactions where trifluoromethanesulfonic acid is reacted with appropriate precursors. For instance, [11C]methyl triflate was synthesized from [11C]methyl iodide by passing it through a column containing silver triflate at elevated temperatures, demonstrating a method that could potentially be adapted for the synthesis of methyltrioctylammonium trifluoromethanesulfonate by substituting the appropriate ammonium salt precursor (Jewett, 1992).
Molecular Structure Analysis
The molecular structure of triflates, including methyl trifluoromethanesulfonate, has been extensively studied. The gas-phase structure of methyl triflate revealed a gauche conformation, which could suggest similar structural tendencies for the methyltrioctylammonium trifluoromethanesulfonate molecule (Trautner et al., 1999).
Chemical Reactions and Properties
Methyltrioctylammonium trifluoromethanesulfonate is expected to participate in reactions characteristic of quaternary ammonium salts and triflates. For example, scandium trifluoromethanesulfonate has been used as an extremely active Lewis acid catalyst in acylations, indicating the potential catalytic roles of triflate-containing compounds in organic synthesis (Ishihara et al., 1996).
Physical Properties Analysis
The physical properties of ionic liquids and compounds like methyltrioctylammonium trifluoromethanesulfonate, including phase behavior and structural characteristics at different temperatures, have been a subject of research. For instance, temperature-dependent structure studies of amorphous methyltributylammonium bis(trifluoromethylsulfonyl)amide highlight the significance of temperature on the properties of related compounds (Santos et al., 2011).
Chemical Properties Analysis
The chemical properties of methyltrioctylammonium trifluoromethanesulfonate are influenced by the nature of the triflate anion and the quaternary ammonium cation. Triflates are known for their strong acid properties and ability to facilitate reactions through their excellent leaving-group characteristics. Studies on trifluoromethanesulfonic acid and its salts have provided insights into their dissociation behaviors and chemical reactivity in various solvents, underscoring the strong acid character of trifluoromethanesulfonates and their potential in synthetic applications (Fujinaga & Sakamoto, 1977).
Scientific Research Applications
Lubrication Performance : Methyltrioctylammonium trifluoromethanesulfonate has been studied for its tribological behavior, particularly as an additive in polar base oils, showing promising results in reducing wear and friction under different load conditions (Viesca et al., 2017).
Organic Synthesis : The compound has applications in organic synthesis, notably in the synthesis of [11C]methyl triflate, which is important in radiolabeling and imaging studies (Jewett, 1992).
Electrochemical Studies : It has been used in electrochemical studies, such as investigating the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents, which is relevant for understanding the behavior of ionic liquids and solvents (Fujinaga & Sakamoto, 1977).
Catalytic Activity : It serves as a catalyst in chemical reactions, such as in acylation of alcohols with acid anhydrides and in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Liquid-Liquid Extraction : The compound is also explored in the extraction of europium (III) from nitric acid medium, demonstrating its potential in metal extraction and purification processes (Rout & Ramanathan, 2020).
Structural and Charge Transport Studies : Investigations into its molecular structure and charge transport properties, especially in ionic liquids, have been conducted to understand its behavior in different states (Griffin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl(trioctyl)azanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCDLDEWVNKJX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047904 | |
Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltrioctylammonium trifluoromethanesulfonate | |
CAS RN |
121107-18-4 | |
Record name | Methyltricaprylylammonium triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLTRICAPRYLYLAMMONIUM TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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